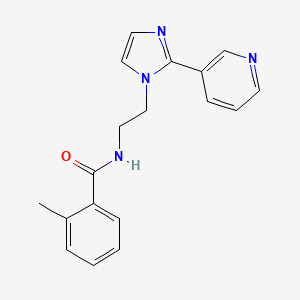

2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-14-5-2-3-7-16(14)18(23)21-10-12-22-11-9-20-17(22)15-6-4-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEBFHRLHDERMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Ring: Starting with a pyridine derivative, the imidazole ring can be constructed via a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic conditions.

Alkylation: The imidazole derivative is then alkylated using a suitable alkyl halide to introduce the ethyl linker.

Amidation: The final step involves the reaction of the alkylated imidazole with 2-methylbenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzamide ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated imidazoline derivative.

Substitution: The pyridine and imidazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzoic acid.

Reduction: 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazolin-1-yl)ethyl)benzamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases. This makes it a candidate for studying signal transduction pathways and cellular processes.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies for inhibiting tumor growth and reducing inflammation in animal models.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions allows for the production of various derivatives with specific desired properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl-imidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

- Key Observations :

- The target compound’s pyridinyl-imidazole group distinguishes it from benzimidazole-based analogs (e.g., W1, Compounds 28–32) .

- Unlike Ponatinib derivatives with bulky amines (), the target lacks polar solubilizing groups, relying on pyridine’s moderate hydrophilicity .

- The ethyl linker provides flexibility compared to rigid triazole-thiazole systems in .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves coupling a pyridinyl-imidazole intermediate with a benzamide derivative. Key steps include:

- Acyl chloride activation : Reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride, which facilitates nucleophilic substitution with the ethylenediamine-linked imidazole-pyridine intermediate .

- Solvent and temperature control : Using polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction efficiency. High temperatures (>120°C) may promote side reactions, such as imidazole ring decomposition .

- Catalyst use : Triethylamine or DMAP can improve coupling yields by deprotonating reactive sites and stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.